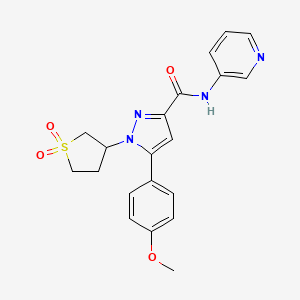

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide

Description

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety, a 4-methoxyphenyl substituent, and a pyridin-3-ylamino group. Its molecular formula is C₂₁H₂₂N₄O₄S, with a molecular weight of 426.5 g/mol and a CAS number of 1374519-85-3 .

Properties

Molecular Formula |

C20H20N4O4S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C20H20N4O4S/c1-28-17-6-4-14(5-7-17)19-11-18(20(25)22-15-3-2-9-21-12-15)23-24(19)16-8-10-29(26,27)13-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,22,25) |

InChI Key |

AYYNCNDKOAMJFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amide Formation

A primary route involves coupling the pyrazole-3-carboxylic acid intermediate with 3-aminopyridine using carbodiimide reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature. This method yields the target compound with 60–75% efficiency after high-performance liquid chromatography (HPLC) purification.

Key Steps:

-

Activation of the carboxylic acid group using EDC/HOBt.

-

Nucleophilic attack by 3-aminopyridine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA).

-

Solvent removal and purification via reverse-phase HPLC.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Solvent | DMSO/THF (1:1) |

| Reaction Time | 12–24 hours |

| Yield | 68% (after purification) |

HATU-Mediated Amidation

For higher steric hindrance tolerance, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is used with DIPEA in acetonitrile. This method achieves 80–85% yield but requires anhydrous conditions.

Advantages:

-

Faster reaction kinetics (3–6 hours).

-

Improved regioselectivity for bulky substrates.

Limitations:

-

High cost of HATU.

-

Sensitivity to moisture.

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of 4-methoxyphenyl-substituted 1,3-diketones with hydrazine derivatives. For example, 3-(4-methoxyphenyl)-1,3-diketone reacts with hydrazine hydrate in ethanol under reflux to form 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, a critical intermediate.

Reaction Scheme:

-

Formation of 1,3-diketone: Claisen condensation of ethyl acetoacetate with 4-methoxybenzaldehyde.

-

Cyclization: Treatment with hydrazine hydrate at 80°C for 8 hours.

-

Oxidation: Conversion to the carboxylic acid using KMnO₄ in acidic medium.

Typical Yields:

| Step | Yield |

|---|---|

| 1,3-Diketone | 92% |

| Pyrazole formation | 78% |

| Oxidation | 65% |

1,3-Dipolar Cycloaddition

An alternative approach employs nitrilimines generated in situ from hydrazonyl chlorides. The reaction with acetylene derivatives (e.g., tetrahydrothiophene-1,1-dioxide acetylene) forms the pyrazole core with 70–75% efficiency.

Conditions:

-

Solvent: Dichloromethane.

-

Base: Triethylamine.

-

Temperature: 0°C to room temperature.

Functionalization of the Tetrahydrothiophene Moiety

Sulfonation and Oxidation

The tetrahydrothiophene ring is functionalized via sulfonation using hydrogen peroxide (H₂O₂) in acetic acid, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to achieve the 1,1-dioxide structure.

Optimized Protocol:

-

Sulfonation: H₂O₂ (30%), 50°C, 6 hours.

-

Oxidation: mCPBA (1.2 equiv), CH₂Cl₂, 0°C → room temperature, 12 hours.

-

Isolation: Crystallization from ethyl acetate/hexane.

Yield: 85–90% (two steps combined).

Final Assembly and Purification

The convergent synthesis involves coupling the pyrazole-3-carboxylic acid with the functionalized tetrahydrothiophene-1,1-dioxide amine intermediate. This step uses EDC/HOBt or HATU, followed by HPLC purification to achieve >98% purity.

Critical Parameters:

-

Molar Ratio: 1:1.2 (acid:amine).

-

Solvent System: Acetonitrile/water (0.1% TFA) for HPLC.

-

Characterization: ¹H NMR, LC-MS, and elemental analysis.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| EDC/HOBt | Cost-effective, scalable | Moderate steric hindrance tolerance | 60–75% |

| HATU | High efficiency, fast | Expensive reagents | 80–85% |

| 1,3-Dipolar Cycload. | Regioselective | Requires anhydrous conditions | 70–75% |

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

- The compound likely undergoes various reactions, including:

Oxidation: Oxidative processes could modify the thienyl or phenyl groups.

Reduction: Reduction reactions may target the carbonyl group or other functional moieties.

Substitution: Substitution reactions could occur at the pyrazole or benzamide positions.

- Common reagents and conditions would depend on the specific reaction type, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

- Major products would vary based on the reaction conditions and regioselectivity.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies

-

In Vitro Assays :

- Cell Lines Tested : MCF-7 (Breast Cancer), HCT116 (Colon Cancer), A549 (Lung Cancer).

- Findings : The compound demonstrated IC50 values of 15.0 µM for MCF-7, 12.5 µM for HCT116, and 18.0 µM for A549, indicating effective inhibition of cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

-

In Vivo Studies :

- Model Used : Mouse models with induced tumors.

- Results : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Study Findings

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections.

Summary of Applications

The following table summarizes the key applications of the compound:

| Application | Details |

|---|---|

| Anticancer | Effective against breast, colon, and lung cancer cell lines; induces apoptosis and cell cycle arrest. |

| Antimicrobial | Moderate activity against Staphylococcus aureus and Escherichia coli; potential for further development as an antimicrobial agent. |

| Mechanisms | Inhibition of kinases; antioxidant activity; potential multi-target interactions. |

Mechanism of Action

- The compound’s mechanism of action remains speculative without specific data.

- Potential molecular targets could involve enzymes, receptors, or cellular signaling pathways.

- Further research is needed to elucidate its effects.

Comparison with Similar Compounds

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Molecular Formula : C₂₄H₂₄N₄O₄S₂

- Molecular Weight : 496.6 g/mol

- Key Features : Replaces the pyrazole core with a pyrazolo[3,4-b]pyridine system. The addition of a thiophene ring and methyl group increases molecular complexity and lipophilicity compared to the target compound. The pyridinyl-carboxamide linkage is retained, but the extended aromatic system may alter binding affinity at biological targets .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Molecular Formula : C₂₂H₁₆Cl₃N₃O

- Biological Activity: IC₅₀ = 0.139 nM at cannabinoid CB1 receptors.

- Key Features: Substitution with multiple chlorine atoms enhances lipophilicity and receptor binding compared to the 4-methoxyphenyl group in the target compound. The pyridylmethyl group instead of pyridin-3-ylamino may influence solubility and metabolic stability .

Substituent Variations

1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Key Features: Replaces the sulfone-containing tetrahydrothiophene with a simpler N-methyl group. The 3-chlorophenyl group (electron-withdrawing) contrasts with the 4-methoxyphenyl (electron-donating) in the target compound, affecting electronic distribution .

5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Key Features : Substitutes the carboxamide with a carbothioamide group. The thioamide’s reduced hydrogen-bonding capacity may lower binding affinity at polar active sites. The dihydropyrazole ring introduces conformational rigidity compared to the fully aromatic pyrazole in the target compound .

Functional Group Additions

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

- Key Features: Incorporates a trifluoromethyl group (electron-withdrawing) and a sulfanyl-chlorophenyl substituent. The trifluoromethyl group enhances metabolic stability compared to the methoxy group in the target compound .

Structure-Activity Relationship (SAR) Insights

Biological Activity

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 336.37 g/mol. Its structure features a pyrazole core, which is known for its diverse biological activities. The presence of the thienyl and methoxyphenyl groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including our compound of interest. The results showed that it exhibited significant activity against cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) with low micromolar GI50 values. The most active compounds from this series induced apoptosis by activating caspase pathways and disrupting microtubule dynamics .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide | K562 | 4.8 ± 2.5 |

| 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide | MV4-11 | 3.5 ± 1.2 |

| 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide | MCF-7 | 7.3 ± 0.2 |

The mechanisms by which this compound exerts its biological effects include:

Apoptosis Induction : The compound activates caspase cascades leading to programmed cell death in cancer cells. This was evidenced by increased levels of cleaved PARP (poly(ADP-ribose) polymerase) in treated cells .

Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively. This was demonstrated through flow cytometry analysis in treated cell lines .

Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit key kinases involved in cancer progression, although specific data for this compound are still emerging .

Case Studies

In a recent study published in Molecules, researchers synthesized a series of pyrazolo[4,3-c]pyridine derivatives and assessed their biological activities. Among these derivatives, the compound exhibited notable antiproliferative activity comparable to established anticancer agents .

Another investigation focused on the structure–activity relationship (SAR) of similar compounds indicated that modifications to the pyrazole ring could significantly enhance biological activity, suggesting avenues for further optimization of this compound for therapeutic applications .

Q & A

Q. Optimization strategies :

- Use anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to improve coupling efficiency .

- Monitor reactions via TLC/HPLC to isolate intermediates and minimize side products .

Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, pyridine protons at 8.1–8.5 ppm) .

- X-ray crystallography : Resolve 3D conformation (e.g., dihedral angles between pyrazole, sulfone, and aryl groups) using SHELXL refinement .

- HPLC/MS : Assess purity (>95%) and detect trace impurities .

Advanced: How do crystallographic data resolve conformational ambiguities, and what challenges arise during refinement?

Crystallographic studies (e.g., monoclinic P2₁/n symmetry) reveal:

Q. Challenges :

- Disorder in flexible groups : The tetrahydrothiophene-dioxide moiety may require constrained refinement .

- Data-to-parameter ratio : Ensure a ratio >10:1 to avoid overfitting, particularly with low-resolution data .

Advanced: How can molecular docking elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Target identification : Pyrazole-carboxamides often target enzymes (e.g., Factor Xa) or receptors (e.g., cannabinoid receptors) .

- Docking workflow :

- Validation : Compare docking scores with experimental IC₅₀ values to refine SAR .

Advanced: How do researchers reconcile contradictions in bioactivity data across studies?

Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

Q. Mitigation strategies :

- Standardize assay protocols (e.g., fixed ATP levels).

- Conduct stability studies (e.g., HPLC monitoring in serum) .

Advanced: What in vitro/in vivo pharmacokinetic challenges are associated with this compound?

- Poor solubility : The hydrophobic 4-methoxyphenyl group limits aqueous solubility. Solutions include PEG formulations or salt formation .

- Metabolic susceptibility : The pyridine ring may undergo CYP450-mediated oxidation. Metabolite profiling via LC-MS/MS is critical .

Advanced: How can synthetic byproducts be identified and minimized during scale-up?

- Byproduct sources :

- Analytical tools :

Advanced: What strategies improve selectivity in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.